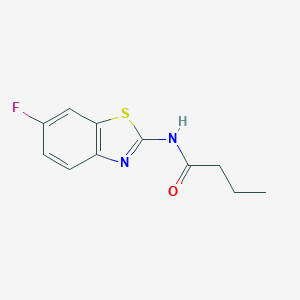![molecular formula C21H19N3O3S B251509 N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B251509.png)
N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMF is a member of the furamide family and has been studied for its effects on various biochemical and physiological processes in the body. In
Wirkmechanismus
The exact mechanism of action of N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to activate the Nrf2-ARE signaling pathway, which leads to the upregulation of antioxidant and detoxification enzymes. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to increase the levels of glutathione, a key antioxidant in the body. This compound has also been shown to decrease the levels of reactive oxygen species and pro-inflammatory cytokines. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, this compound can be difficult to work with due to its sensitivity to light and air. This compound can also be expensive to synthesize, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of new therapeutic applications for this compound, such as in the treatment of autoimmune diseases and cancer. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological processes in the body.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been shown to have anti-inflammatory, antioxidant, and immunomodulatory effects, and has been studied for its potential use in the treatment of various diseases. While there are limitations to working with this compound, there are several future directions for research on this compound that could lead to new therapeutic applications and a better understanding of its mechanism of action.
Synthesemethoden
N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylbenzoyl chloride with thiourea to form 2,4-dimethylbenzoylthiourea. This compound is then reacted with 3-nitrobenzoyl chloride to form the intermediate, which is then cyclized with furfurylamine to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide has been extensively studied for its potential therapeutic properties, including its anti-inflammatory, antioxidant, and immunomodulatory effects. This compound has been shown to have beneficial effects in animal models of multiple sclerosis, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use in the treatment of various types of cancer.
Eigenschaften
Molekularformel |
C21H19N3O3S |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
N-[3-[(2,4-dimethylbenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H19N3O3S/c1-13-8-9-17(14(2)11-13)19(25)24-21(28)23-16-6-3-5-15(12-16)22-20(26)18-7-4-10-27-18/h3-12H,1-2H3,(H,22,26)(H2,23,24,25,28) |
InChI-Schlüssel |
WGHZGZDZJWNOSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B251426.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251427.png)
![5-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide](/img/structure/B251428.png)
![N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251429.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B251433.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B251434.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B251435.png)
![2-(4-bromophenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B251436.png)
![2-(4-chlorophenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B251437.png)
![2-(2-chlorophenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B251438.png)
![4-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251440.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B251442.png)

![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B251447.png)
